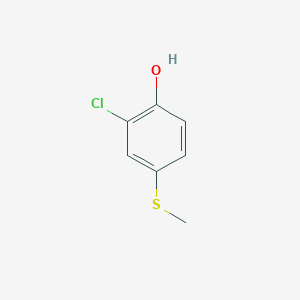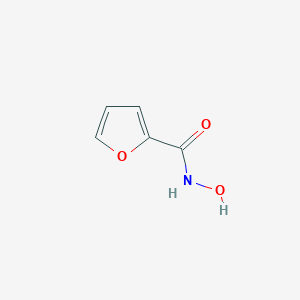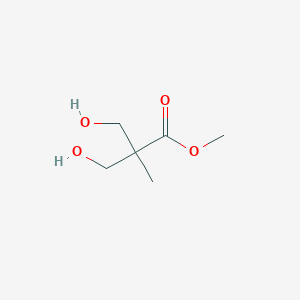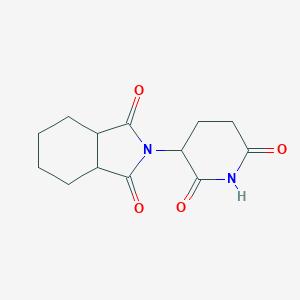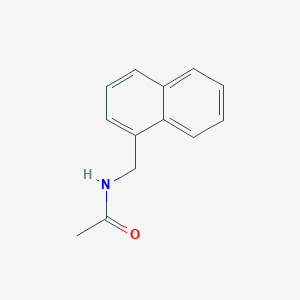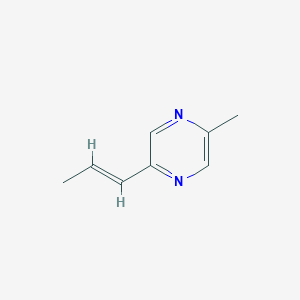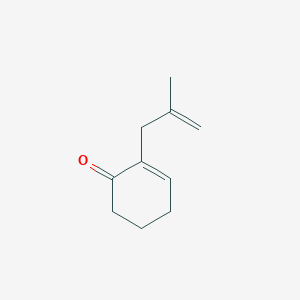
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one, also known as perillic ketone, is a natural organic compound found in various plants. It has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Perillic ketone has been extensively studied for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, lung, and skin cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer effects, 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of various bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Efectos Bioquímicos Y Fisiológicos
Perillic ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to induce apoptosis in cancer cells, and to reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone in the lab is that it is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or diabetes. Another area of research could be to investigate its potential as a natural preservative in food and cosmetics. Finally, further studies could be conducted to optimize the synthesis method for 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone and to investigate its potential as a precursor for other natural compounds.
Métodos De Síntesis
Perillic ketone can be synthesized from limonene, a naturally occurring terpene found in citrus fruits. Limonene is first oxidized to limonene oxide, which is then converted to 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one acid through a series of chemical reactions. Perillic acid is then decarboxylated to produce 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone.
Propiedades
Número CAS |
18926-98-2 |
|---|---|
Nombre del producto |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5H,1,3-4,6-7H2,2H3 |
Clave InChI |
VTWMIJUSLDSTQJ-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=CCCCC1=O |
SMILES canónico |
CC(=C)CC1=CCCCC1=O |
Sinónimos |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



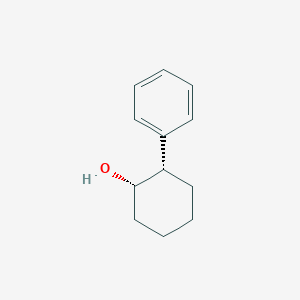
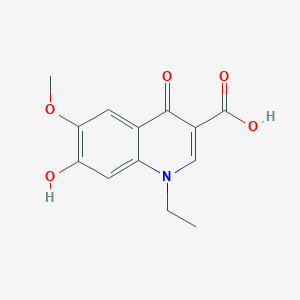

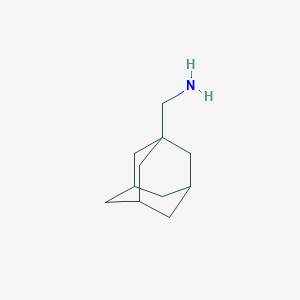
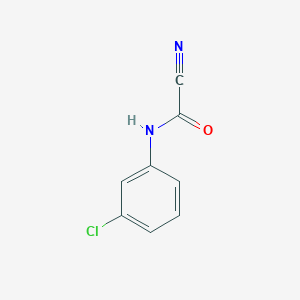
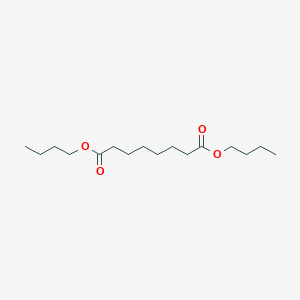
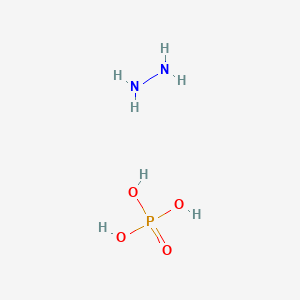
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
